molecular formula C11H14N2O B15358111 6-Methyl-3-phenylpiperazin-2-one

6-Methyl-3-phenylpiperazin-2-one

Cat. No.: B15358111
M. Wt: 190.24 g/mol
InChI Key: QOBGOWCTLCUOAQ-UHFFFAOYSA-N
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Description

6-Methyl-3-phenylpiperazin-2-one is a piperazine-based chemical scaffold of significant interest in advanced chemical synthesis and agrochemical research. Piperazine derivatives are recognized as privileged structures in medicinal and agricultural chemistry due to their versatile biological activities. Recent studies on related phenylpiperazine compounds have highlighted their potential in developing novel acaricides, demonstrating efficacy against agriculturally significant pests like the two-spotted spider mite ( Tetranychus urticae ) . The piperazine core allows for diverse structural modifications, facilitating the exploration of structure-activity relationships (SAR) to optimize biological activity and physical properties . As a key synthetic intermediate, this compound provides researchers with a valuable building block for constructing more complex molecules for screening and development in various applied research fields . The compound must be handled by qualified professionals in accordance with established laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-methyl-3-phenylpiperazin-2-one

InChI

InChI=1S/C11H14N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)

InChI Key

QOBGOWCTLCUOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 3 Phenylpiperazin 2 One and Its Analogs

Classical Approaches to 2-Oxopiperazine Ring Formation

Traditional methods for constructing the 2-oxopiperazine ring, the core of 6-methyl-3-phenylpiperazin-2-one, have historically relied on cyclization and condensation reactions of acyclic precursors.

Cyclization Reactions of Linear Amine and Ester Precursors

A common and longstanding strategy for forming the 2-oxopiperazine ring involves the intramolecular cyclization of linear dipeptides or their derivatives. nih.gov This approach typically utilizes a linear precursor containing both an amine and an ester functionality, which upon activation, undergoes cyclization to form the six-membered piperazinone ring. For instance, the condensation of an α-amino acid ester with an N-protected α-amino acid, followed by deprotection and cyclization, is a well-established route. nih.gov

One of the earliest syntheses of a related compound, 2-oxo-3-phenylpiperazine, involved the reaction of an α-bromophenylacetic acid ester with ethylenediamine (B42938). google.com This reaction, while foundational, was often plagued by the formation of polymeric byproducts, making purification of the desired 2-oxo-3-phenylpiperazine challenging. google.com A more refined approach involves the condensation of ethyl α-bromophenylacetate with ethylenediamine to form 3-oxo-2-phenylpiperazine, which can then be reduced to 2-phenylpiperazine (B1584378). researchgate.net

A novel three-step synthesis for N-methyl-3-phenyl piperazine (B1678402), a related structure, starts with the condensation of benzaldehyde (B42025) and 2-chloroethylamine (B1212225) to form an imine tautomer. researchgate.netsphinxsai.com This intermediate is then cyclized with 1-chloro-N-methylmethanamine to yield 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine, which is subsequently reduced to the final product. researchgate.netsphinxsai.com

Precursor TypeReactionProductReference
Linear dipeptideIntramolecular cyclization2,5-diketopiperazine nih.gov
α-bromophenylacetic acid ester and ethylenediamineCondensation2-oxo-3-phenylpiperazine google.com
Benzaldehyde and 2-chloroethylamineCondensation and cyclizationN-methyl-3-phenyl piperazine researchgate.netsphinxsai.com

Condensation and Intramolecular Annulation Pathways

Condensation reactions provide another versatile avenue to the 2-oxopiperazine core. These methods often involve the reaction of two different molecules that come together to form the piperazinone ring. For example, the reaction of ethyl glycinate, cyanide, and benzaldehyde can produce ethyl N-(α-cyanobenzyl)glycinate, which after hydrolysis and cyclization with sodium hydride, yields 3,5-dioxo-2-phenylpiperazine. researchgate.net This can then be reduced to the desired piperazine. researchgate.net

Aza-Robinson annulation represents a more complex but powerful strategy for constructing fused bicyclic amides, which can be precursors to piperazinone structures. nih.gov This method involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. nih.gov While not a direct synthesis of this compound, this annulation strategy highlights the potential for building complex heterocyclic systems from simple starting materials. nih.gov

Furthermore, the synthesis of phenylpiperazine derivatives has been achieved through a sequence of reactions including sulfonylation, reduction, alkylation, and cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov

Starting MaterialsKey Reaction StepsProduct TypeReference
Ethyl glycinate, cyanide, benzaldehydeCondensation, hydrolysis, cyclization3,5-dioxo-2-phenylpiperazine researchgate.net
Cyclic imide, vinyl ketoneAza-Robinson annulationFused bicyclic amides nih.gov
2-substituted 4-methylanilineSulfonylation, reduction, alkylation, cyclizationPhenylpiperazine derivatives nih.gov

Asymmetric Synthesis Strategies for Chiral Piperazinones

The presence of stereocenters in many biologically active piperazinones, including the 6-methyl-3-phenyl derivative, necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure compounds.

Enantioselective Approaches to this compound and Related Chiral Piperazines

The development of enantioselective methods for synthesizing carbon-substituted piperazines is crucial for drug discovery. rsc.orgrsc.org A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org

Another approach involves the diastereoselective alkylation of chiral diamides derived from chiral piperazines, which can lead to optically active alcohols and acids. oup.com The synthesis of novel C2-symmetric chiral piperazines from L-proline has also been reported, which can be used as catalysts in asymmetric reactions. acs.org

The use of photoredox catalysis has emerged as a modern and versatile tool for the synthesis of C-substituted piperazines. acs.org These methods often involve the generation of α-amino radicals that undergo intramolecular cyclization with imines. acs.org

Stereochemical Control in Piperazinone Synthesis

Controlling the stereochemistry during the synthesis of piperazinones is paramount for producing specific isomers with desired biological activities. The relative stereochemistry of substituents on the piperazine ring can often be directed by the choice of starting materials and reaction conditions.

For instance, the synthesis of trans-2,6-disubstituted piperazines has been achieved through a diastereoselective intramolecular palladium-catalyzed hydroamination reaction. rsc.org The stereochemistry of the final product was confirmed to be trans by single-crystal X-ray diffraction. rsc.org In another example, the synthesis of cis-2,6-disubstituted N-aryl piperazines was achieved through a cyclization reaction where the transition state geometry favored the formation of the cis isomer. rsc.org

The study of N,N-dinitrosopiperazine using 1H NMR has revealed the existence of different structural forms, including cis and trans isomers, as well as chair and boat conformers, highlighting the conformational complexity of the piperazine ring. researchgate.net

MethodKey FeatureOutcomeReference
Palladium-catalyzed hydrogenationAsymmetric hydrogenation of pyrazin-2-olsChiral piperazin-2-ones rsc.org
Diastereoselective alkylationUse of chiral diamidesOptically active alcohols and acids oup.com
C2-Symmetric chiral piperazinesDerived from L-prolineCatalysts for asymmetric acylation acs.org
Palladium-catalyzed hydroaminationIntramolecular cyclizationtrans-2,6-disubstituted piperazines rsc.org

Enzymatic Synthesis of Cyclodipeptides and Related Piperazinone Structures

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing cyclodipeptides, which are also known as 2,5-diketopiperazines and share the core piperazinone structure. nih.govitjfs.com

Cyclodipeptides are synthesized in nature by two main enzyme families: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govnih.gov NRPSs are large, modular enzymes that activate and link amino acids to form a dipeptidyl intermediate, which is then released through intramolecular cyclization. nih.gov

CDPSs, on the other hand, are a more recently discovered family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates. wikipedia.orgfrontiersin.org The catalytic cycle of CDPSs involves the transfer of the first aminoacyl group to a conserved serine residue in the enzyme's active site, followed by the transfer of the second aminoacyl group to form a dipeptidyl-enzyme intermediate. wikipedia.orgfrontiersin.org This intermediate then undergoes intramolecular cyclization to release the final cyclodipeptide. wikipedia.orgfrontiersin.org The diversity of cyclodipeptides produced by these enzymes is vast, with different CDPSs showing specificity for various amino acid substrates. frontiersin.org

The enzymatic synthesis of cyclodipeptides is not only important for understanding their natural biosynthesis but also holds great potential for the biotechnological production of these valuable compounds for applications in medicine and other fields. nih.govitjfs.com

Enzyme FamilySubstrate(s)Key MechanismProduct
Non-ribosomal peptide synthetases (NRPS)Amino acidsModular synthesis and cyclizationCyclodipeptides
Cyclodipeptide synthases (CDPSs)Aminoacyl-tRNAsAcyl-enzyme intermediate and cyclizationCyclodipeptides

Role of Cyclodipeptide Synthases (CDPSs) in Diketopiperazine Formation

Cyclodipeptide synthases (CDPSs) represent a key family of enzymes involved in the biosynthesis of cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), which form the core structure of many bioactive natural products. nih.govwikipedia.org These enzymes operate independently of the ribosome, utilizing aminoacyl-tRNAs (aa-tRNAs) as their substrates. wikipedia.orgresearchgate.net By hijacking these building blocks from the primary metabolic pathway of protein synthesis, CDPSs catalyze the formation of a diverse array of DKP scaffolds. researchgate.net

The catalytic cycle of CDPSs begins with the binding of a first aa-tRNA molecule. Its aminoacyl moiety is then transferred to a conserved serine residue on the enzyme, forming an aminoacyl-enzyme intermediate. wikipedia.org Subsequently, a second aa-tRNA binds, and its amino acid forms a peptide bond with the first amino acid. This is followed by an intramolecular cyclization reaction that releases the cyclic dipeptide product. nih.gov

The discovery of CDPSs has unveiled a second major pathway for cyclodipeptide production, which was previously thought to be exclusively the domain of nonribosomal peptide synthetases (NRPSs). wikipedia.org The number of identified CDPSs has grown significantly, with extensive research characterizing their activity and specificity. frontiersin.org This has led to the identification of numerous new cyclodipeptides, expanding the known chemical space of these molecules. frontiersin.org The structural architecture of CDPSs, often featuring a Rossmann-fold domain similar to class Ic aminoacyl-tRNA synthetases, provides the framework for their catalytic activity. wikipedia.orgnih.gov

The diversity of products generated by CDPSs makes them a powerful tool for biotechnological applications, offering routes to a wide range of 2,5-diketopiperazines. nih.gov Further diversification can be achieved by incorporating non-canonical amino acids and through the action of various tailoring enzymes that modify the initial DKP scaffold. nih.gov

Enzyme FamilySubstrateProductSignificance
Cyclodipeptide Synthases (CDPSs) Aminoacyl-tRNAs (aa-tRNAs)Cyclic dipeptides (2,5-Diketopiperazines)Ribosome-independent synthesis of DKP core structures. nih.govwikipedia.org
Nonribosomal Peptide Synthetases (NRPSs) Amino acidsLinear or cyclic peptides, including some DKPsAlternative, large multi-enzyme complexes for peptide synthesis. researchgate.net
Cyclodipeptide-tailoring enzymes Cyclic dipeptidesModified diketopiperazinesPost-synthesis functionalization, increasing structural diversity. nih.gov

Biocatalytic Routes to Substituted Piperazinones

The biocatalytic synthesis of substituted piperazinones leverages the inherent selectivity and efficiency of enzymes. CDPSs are at the forefront of this approach, as their substrate promiscuity can be exploited to produce a variety of cyclodipeptides. frontiersin.org By supplying non-canonical amino acids, the range of accessible piperazinone cores can be significantly broadened. nih.gov

Research has focused on characterizing new CDPSs to expand the catalog of known cyclodipeptide products. frontiersin.org This exploration has revealed that CDPSs can synthesize cyclodipeptides that were previously only associated with fungal NRPSs, demonstrating their versatility. frontiersin.org The predictive modeling of CDPS specificity, based on consensus sequences, is improving the ability to forecast the products of uncharacterized enzymes, which aids in the targeted synthesis of specific DKP scaffolds. frontiersin.org

Beyond the initial ring formation, biocatalysis also involves "tailoring enzymes." These enzymes can perform specific modifications on the DKP core, such as oxidation, methylation, or glycosylation, to generate more complex and substituted piperazinone derivatives. nih.gov This combination of CDPS-mediated synthesis and subsequent enzymatic modification constitutes a powerful and green strategy for generating libraries of substituted piperazinones for various applications.

Advanced Synthetic Transformations on the Piperazinone Core

While biocatalysis provides an elegant entry to the piperazinone scaffold, chemical synthesis offers unparalleled flexibility for introducing a wide range of functional groups and structural motifs. Advanced transformations are key to elaborating the core structure into more complex molecules like this compound.

Regioselective Functionalization of the Piperazinone Ring

Achieving regioselectivity in the functionalization of the piperazinone ring is a significant synthetic challenge due to the presence of multiple reactive sites, including two nitrogen atoms and several carbon positions. nih.govmdpi.com Direct C-H functionalization is an attractive strategy, but it often suffers from a lack of selectivity. nih.gov

Transition-metal catalysis has emerged as a powerful tool to control the site of functionalization. For instance, palladium-catalyzed cross-coupling reactions can be directed to specific positions on the ring. nih.gov The choice of ligand is often critical in controlling the regioselectivity, with different phosphine (B1218219) ligands capable of directing arylation to either the C2 or C3 position of related N-heterocycles. nih.gov This ligand-controlled regioselectivity allows for a "switchable" functionalization of the same starting material. nih.gov

Other strategies involve the pre-functionalization of the piperazinone ring to direct subsequent reactions. For example, the reactions of bromopiperazine-2,5-diones with reagents like triethyl phosphite (B83602) show regioselectivity that is dependent on the nature of the N-substituents. rsc.org Similarly, α-lithiation followed by trapping with an electrophile can be used, although regioselectivity can be an issue in some substituted systems. nih.gov

MethodTarget PositionKey Features
Transition-Metal Catalysis (e.g., Palladium) C2, C3, C4, C5Ligand-controlled regioselectivity, allows for switchable functionalization. nih.gov
Directed α-C–H Lithiation α-carbon to NitrogenRequires a directing group; regioselectivity can be challenging with certain substitution patterns. nih.gov
Reaction of Halogenated Piperazinones Carbon bearing the halogenRegioselectivity is influenced by other substituents on the ring. rsc.org

Modification of Peripheral Substituents and Scaffold Elaboration

Once the core piperazinone ring is established, further modifications of its peripheral substituents are essential for creating analogs like this compound and for exploring structure-activity relationships. nih.gov

A common strategy involves the N-alkylation or N-arylation of the piperazine nitrogens. For instance, the synthesis of 1-methyl-3-phenylpiperazine, a related structure, can be achieved through the methylation of 2-phenylpiperazine or by reducing a 1-methyl-2-oxo-3-phenylpiperazine intermediate. sphinxsai.comgoogle.com The use of protecting groups is often necessary to achieve selective functionalization, especially when the two nitrogen atoms have different desired substituents. researchgate.net For example, a 4-protected-1-alkyl-2-oxo-3-phenylpiperazine can be synthesized and then either reduced and deprotected, or deprotected and then reduced, to yield the desired 1-alkyl-3-phenylpiperazine. researchgate.net

Scaffold elaboration also involves extending the structure from existing functional groups. A piperazinone-derived acid can be coupled with amino acid esters to form more complex pseudotripeptides, effectively growing the molecule from the piperazinone core. mdpi.com Furthermore, substituents on the phenyl ring of a phenylpiperazinone can be modified, or different aryl groups can be introduced to explore their impact on biological activity. epa.gov These modifications are critical in drug discovery for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 6-Methyl-3-phenylpiperazin-2-one, the ¹H NMR spectrum is expected to display signals corresponding to each unique proton. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The proton at the C3 chiral center (H3) would likely resonate as a multiplet due to coupling with adjacent protons. The methyl group protons (H6') would present as a doublet, coupling with the H6 proton. The protons on the piperazinone ring (H5 and H6) and the N-H proton would show distinct signals, with their chemical shifts and multiplicities dependent on the molecule's conformation and solvent interactions.

Illustrative ¹H NMR Data for this compound *

Proton Assignment Predicted Chemical Shift (δ ppm) Predicted Multiplicity
Phenyl-H 7.20 - 7.50 Multiplet (m)
H3 ~4.50 Multiplet (m)
H5a ~3.40 Multiplet (m)
H5b ~3.20 Multiplet (m)
H6 ~3.10 Multiplet (m)
N-H Variable Broad Singlet (br s)
Methyl-H (6-CH₃) ~1.25 Doublet (d)

Note: This table contains predicted data for illustrative purposes. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C2) of the amide group is characteristically found far downfield (δ ~170 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). The signals for the piperazinone ring carbons (C3, C5, C6) and the methyl carbon would resonate in the aliphatic region of the spectrum. chemicalbook.comspectrabase.com

Illustrative ¹³C NMR Data for this compound *

Carbon Assignment Predicted Chemical Shift (δ ppm)
C2 (Carbonyl) ~170.0
C-ipso (Phenyl) ~138.0
C-ortho/meta/para (Phenyl) 125.0 - 129.0
C3 ~60.0
C5 ~48.0
C6 ~52.0
6-CH₃ ~15.0

Note: This table contains predicted data for illustrative purposes. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.eduyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between H3 and the adjacent H-N and H-C5 protons, as well as between the H6 proton and both the H5 protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~1.25 ppm would correlate to the carbon signal at ~15.0 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds), which is essential for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would include the correlation from the H3 proton to the carbonyl carbon (C2) and the ipso-carbon of the phenyl ring, and from the methyl protons to the C6 carbon, confirming the placement of the phenyl and methyl groups.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). mdpi.com This precision allows for the determination of the exact elemental formula of a molecule from its measured molecular weight, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₁H₁₄N₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated theoretical value.

HRMS Data for this compound

Ion Calculated m/z
[C₁₁H₁₅N₂O]⁺ ([M+H]⁺) 191.1179

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques essential for the confirmation of a compound's identity and the assessment of its purity. These methods separate the components of a mixture, which are then ionized and fragmented to produce a unique mass spectrum for each component.

In the context of this compound, a GC-MS analysis would involve the volatilization of the compound and its separation on a capillary column. The retention time, the time it takes for the compound to travel through the column, would serve as an initial identifier. Upon elution from the GC column, the molecule would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). This high-energy process would cause the molecular ion to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), would display a characteristic fragmentation pattern. For piperazine (B1678402) derivatives, common fragmentation pathways involve the cleavage of the piperazine ring. scielo.org.zasemanticscholar.org For this compound, one would anticipate the loss of specific fragments, such as the methyl group or parts of the piperazinone ring, leading to a unique fingerprint for the molecule.

LC-MS is particularly useful for less volatile or thermally labile compounds. In this technique, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI). This method typically results in less fragmentation and a more prominent molecular ion peak, which is invaluable for confirming the molecular weight of the compound. For other N-phenylpiperazine derivatives, LC-MS has been successfully employed to determine their concentration in various matrices, demonstrating the technique's sensitivity and accuracy. libretexts.org A high-resolution mass spectrometer (HRMS) coupled with LC could further provide the exact mass of the molecule, allowing for the determination of its elemental composition.

To illustrate the type of data obtained, the following table presents hypothetical mass spectrometry data for this compound.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Parameter Expected Value/Observation
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
GC Retention Time Dependent on column and conditions
LC Retention Time Dependent on column and mobile phase
Major MS Fragments (m/z) Fragments corresponding to the loss of CH₃, CO, and cleavage of the piperazine ring would be expected.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and, in the case of chiral molecules, its absolute configuration.

To perform a single-crystal X-ray diffraction study on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis would yield crucial crystallographic parameters, including the crystal system, space group, and unit cell dimensions. For instance, studies on related heterocyclic compounds have provided detailed crystallographic data, as shown in the illustrative table below. nih.govresearchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Piperazine Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
**β (°) ** 98.76
**Volume (ų) ** 1019.8
Z 4

Note: This data is for an illustrative piperazine derivative and not for this compound.

The data from X-ray crystallography allows for a detailed conformational analysis of the molecule in the solid state. This includes the precise measurement of bond lengths, bond angles, and torsion angles. For this compound, this analysis would reveal the conformation of the piperazinone ring, which is expected to adopt a non-planar conformation, such as a chair or a twisted boat, to minimize steric strain. The orientation of the phenyl and methyl substituents relative to the ring would also be determined.

Conformational studies on similar piperidin-4-one structures have shown that these rings predominantly exist in a chair conformation with bulky substituents occupying equatorial positions to enhance stability. asianpubs.org The interplay of intramolecular and intermolecular forces, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, would also be elucidated, providing insight into the crystal packing.

Table 3: Key Conformational Parameters from X-ray Crystallography

Parameter Information Provided
Bond Lengths (Å) Reveals the nature of the chemical bonds (e.g., single, double).
Bond Angles (°) Indicates the geometry around each atom.
Torsion Angles (°) Defines the conformation of the piperazinone ring and the orientation of substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and probing the electronic structure of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (lactam), C-N stretching vibrations, and the aromatic C-H and C=C stretching of the phenyl group. The table below lists the expected IR absorption bands for the key functional groups in this compound. researchgate.net

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Amide N-H Stretch 3200-3400
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Amide C=O Stretch (Lactam) 1650-1690
Aromatic C=C Stretch 1450-1600
C-N Stretch 1000-1350

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the phenyl ring and the carbonyl group of the lactam are the primary chromophores. The UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. Studies on other N-phenylpiperazine derivatives have utilized UV/Vis spectrophotometry to determine their electronic properties. semanticscholar.org

Table 5: Expected Ultraviolet-Visible Absorption Data for this compound

Transition Expected λmax (nm)
π → π* (Aromatic) ~200-280
n → π* (Carbonyl) ~280-320

Computational Chemistry and Theoretical Investigations of 6 Methyl 3 Phenylpiperazin 2 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and geometric structure of molecules. By approximating the electron density of a system, DFT calculations can determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry, and map its electronic landscape. These calculations are foundational for understanding the intrinsic properties of a molecule. For complex organic molecules, different levels of theory and basis sets, such as B3LYP/6-311+G(d,p), are employed to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Optimization of Molecular Conformations

The optimization process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the analysis would confirm the intramolecular hydrogen bonding and reveal the precise spatial relationship between the phenyl ring and the heterocyclic piperazinone core. The results of such an optimization provide a static, lowest-energy snapshot of the molecule.

Table 1: Representative Optimized Geometric Parameters for a Phenylpiperazine Core Structure Note: This table presents typical, illustrative values for a related molecular core, as specific experimental or calculated data for 6-Methyl-3-phenylpiperazin-2-one is not publicly available.

Parameter Value
C-N Bond Length (Amide) ~1.35 Å
C=O Bond Length ~1.23 Å
C-C Bond Length (Phenyl) ~1.39 Å
C-N-C Bond Angle ~118°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. libretexts.org Analysis of the electron density distribution in these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO may be distributed over the carbonyl group and the aromatic system.

Table 2: Illustrative Frontier Orbital Properties Note: These values are representative for similar heterocyclic compounds and serve as an example.

Parameter Energy (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital; related to electron affinity.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static, low-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and landscape of the compound. nih.gov

For this compound, MD simulations can reveal how the piperazinone ring flexes and how the phenyl and methyl groups rotate in a simulated physiological environment (e.g., in water). This exploration of the conformational landscape is crucial because a molecule's biological activity often depends on its ability to adopt a specific shape to fit into a target's binding site. The simulations can identify multiple low-energy conformations and the transitions between them, offering a more complete understanding than a single optimized structure. nih.gov This dynamic information is vital for predicting how the molecule will behave upon approaching a biological target.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes with Macromolecular Targets

Studies on related N-phenylpiperazine derivatives have shown their ability to bind to a variety of important biological targets. rsc.orgnih.gov These compounds are known to interact with G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and adrenergic receptors, as well as enzymes like topoisomerase. nih.govnih.gov

Molecular docking simulations of this compound against such targets would predict its binding mode. This involves placing the ligand into the active site of the target in various orientations and conformations and then scoring them based on binding affinity. For example, docking studies on similar compounds have shown that the phenylpiperazine moiety often inserts into hydrophobic pockets, while the polar groups form specific hydrogen bonds. rsc.orgnih.gov Research on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor has demonstrated a binding mechanism driven by hydrogen bonds and electrostatic forces. rsc.org Another study showed that phenylpiperazine derivatives can slide between DNA bases in the DNA-Topo II complex, engaging in π-π stacking interactions. nih.gov

Analysis of Intermolecular Interactions and Key Residue Identification

Successful binding is dictated by a network of non-covalent intermolecular interactions. Docking analyses provide detailed information about these interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the piperazinone ring) and acceptors (like carbonyl oxygen atoms on protein backbones).

Hydrophobic Interactions: Occur between the nonpolar phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the target's binding pocket.

π-π Stacking: Involves interactions between the aromatic phenyl ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein. nih.gov

Electrostatic Interactions: Occur between charged or polar groups on the ligand and the target.

Studies on analogous phenylpiperazine compounds have identified key amino acid residues that are critical for binding. For instance, interactions with aspartic acid and serine residues are frequently observed. rsc.orgnih.gov Identifying these key residues is essential for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.

Table 3: Potential Intermolecular Interactions and Key Residues for a Phenylpiperazine Ligand Based on Analog Studies

Target Protein Key Interacting Residues Type of Interaction Reference
α1A-Adrenoceptor Asp106, Gln177, Ser188, Ser192, Phe193 Hydrogen Bond, Electrostatic rsc.org
DNA-Topo II Complex DC8, DT9, Asp463, Gly488, Met762 Hydrogen Bond, π-π Stacking, π-Sulfur nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Piperazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For piperazinone derivatives, including this compound, QSAR studies can provide valuable insights into the molecular properties that govern their therapeutic effects. These models are instrumental in the rational design of new, more potent, and selective analogs.

Research on piperazine (B1678402) and piperidinone derivatives has highlighted several key molecular descriptors that are often crucial in developing predictive QSAR models. nih.gov These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties.

Key Molecular Descriptors in QSAR Models of Piperazinone Analogs:

Descriptor CategorySpecific DescriptorSignificance in Biological Activity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons in interactions.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyIndicates the molecule's ability to accept electrons, crucial for many receptor-ligand interactions.
Dipole MomentInfluences the molecule's orientation in a biological environment and its interaction with polar receptors.
Steric Molecular Volume/Surface AreaDetermines the fit of the molecule into a binding pocket.
Molar RefractivityRelates to the volume occupied by a molecule and its polarizability.
Shape Indices (e.g., Kappa indices)Describe the overall shape and branching of the molecule.
Thermodynamic LogP (Partition Coefficient)Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes.
Heat of FormationIndicates the thermodynamic stability of the molecule.

A 3D-QSAR study on piperazine derivatives as acetylcholinesterase inhibitors, for instance, revealed that both steric and electrostatic fields are significant contributors to their activity. nih.gov This suggests that for a compound like this compound, the spatial arrangement of its phenyl and methyl groups, as well as the charge distribution around the piperazinone ring, would be critical factors in any potential biological activity.

Furthermore, the development of robust QSAR models often involves sophisticated statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) to establish a mathematical relationship between the descriptors and the observed activity. The predictive power of these models is then rigorously validated using both internal and external sets of compounds. While no specific QSAR model for this compound is publicly available, the established principles from related piperazinone-containing compounds provide a clear roadmap for how such a model could be developed to explore its potential therapeutic applications.

Stereochemical Properties and Chiral Recognition Mechanisms through Computational Means

The presence of a chiral center at the 6-position of this compound introduces the element of stereoisomerism, with the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles, making the study of their stereochemical properties paramount.

Computational methods are powerful tools for investigating the three-dimensional structure and conformational landscape of chiral molecules. For this compound, these methods can predict the most stable conformations of each enantiomer and shed light on the mechanisms of chiral recognition by biological receptors or chiral stationary phases in chromatography.

Conformational Analysis:

The piperazinone ring can adopt several conformations, such as chair, boat, and twist-boat. The energetic favorability of these conformations is influenced by the nature and orientation of the substituents. For this compound, the phenyl group at the 3-position and the methyl group at the 6-position will play a significant role in determining the preferred conformation.

Computational techniques like molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the potential energy surface of the molecule and identify the low-energy conformers. It is generally expected that the chair conformation would be the most stable, with the bulky phenyl and methyl groups preferentially occupying equatorial positions to minimize steric strain.

Principles of Stereoisomerism in Substituted Piperazinones:

Stereochemical AspectDescriptionRelevance to this compound
Enantiomers Non-superimposable mirror images.The (R)- and (S)- forms of the molecule.
Diastereomers Stereoisomers that are not mirror images (can occur with multiple chiral centers).Not applicable for this specific molecule, but relevant for more complex derivatives.
Conformational Isomers Different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds.Chair, boat, and twist-boat conformations of the piperazinone ring.

Chiral Recognition:

The differential interaction of enantiomers with a chiral environment is the basis of chiral recognition. In a biological context, this occurs at the active site of a receptor or enzyme. Computationally, this can be modeled using molecular docking simulations. These simulations can predict the binding orientation and affinity of each enantiomer within a receptor's binding pocket, often revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) that lead to enantioselectivity.

While specific chiral recognition studies for this compound are not readily found in the literature, general principles derived from studies on other chiral cyclic amides can be applied. For instance, the "three-point interaction model" posits that a minimum of three points of interaction between the chiral molecule and the chiral selector are necessary for enantiomeric discrimination. For this compound, these could involve hydrogen bonding with the amide group, hydrophobic interactions with the phenyl ring, and steric interactions with the methyl group.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Interrogation of Molecular Targets and Binding Mechanisms

The initial step in understanding the biological effects of a compound is to identify its molecular targets and characterize the nature of their interaction.

Ligand-Receptor Interaction Studies (in vitro models)

In vitro binding assays are fundamental to determining the affinity and selectivity of a compound for various receptors. For phenylpiperazine derivatives, a common area of investigation involves their interaction with neurotransmitter receptors. Studies on N-phenylpiperazine analogs have shown varying affinities for dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT) receptors. nih.gov For instance, certain analogs exhibit high affinity for the D3 receptor, suggesting potential applications in neuroscience research. nih.gov A comprehensive study on 6-Methyl-3-phenylpiperazin-2-one would necessitate screening against a panel of receptors to identify its specific binding partners.

Enzyme Active Site Modulation and Mechanistic Insights

Beyond receptor binding, many therapeutic agents exert their effects by modulating enzyme activity. The structural motif of phenylpiperazine is found in various enzyme inhibitors. For example, some piperazine-containing compounds have been investigated as inhibitors of kinases, which are crucial in cellular signaling pathways. A thorough investigation of this compound would involve screening its activity against a range of enzymes to determine if it can modulate their function and to elucidate the underlying mechanism of inhibition, such as competitive, non-competitive, or allosteric modulation.

Cellular Pathway Analysis in Model Systems (in vitro, non-human)

Understanding how a compound affects cellular behavior is critical to bridging the gap between molecular interactions and physiological outcomes.

Influence on Cellular Processes at the Molecular Level (e.g., cell proliferation, apoptosis)

The phenylpiperazine scaffold is present in numerous compounds with demonstrated effects on cell proliferation and apoptosis. For example, certain derivatives have been shown to inhibit the growth of cancer cells and induce programmed cell death. mdpi.com Investigating the impact of this compound on various cell lines, particularly in non-human in vitro models, would be essential to determine its potential cytotoxic or cytostatic effects. Such studies would involve assays to measure cell viability, proliferation rates, and markers of apoptosis.

Investigation of Biomolecular Recognition Events

Biomolecular recognition governs the interaction of a small molecule with its biological targets. This involves a detailed analysis of the forces driving the binding event, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. While general principles of molecular recognition for N-phenylpiperazine functionalized styryl dyes have been explored in the context of host-guest chemistry with cucurbiturils, specific studies on this compound are lacking. nih.gov Understanding how the specific stereochemistry and electronic properties of this compound influence its recognition by biological macromolecules is a key area for future research.

Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For phenylpiperazine derivatives, SAR studies have provided insights into how modifications to the phenyl ring and the piperazine (B1678402) core affect their biological activity. nih.gov For example, the nature and position of substituents on the phenyl ring can dramatically alter receptor binding affinity and selectivity. nih.gov A systematic SAR study of this compound, involving the synthesis and biological evaluation of a series of analogs with modifications at the methyl and phenyl positions, would be invaluable for understanding the key structural features required for its molecular recognition and biological activity. Such studies on related compounds like 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) have highlighted the importance of specific structural features for their activity. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the mechanistic investigations of the biological activity and molecular interactions of this compound that meets the specific requirements of the requested outline.

Extensive searches for structure-activity relationships and stereochemical influences related to this compound did not yield specific research findings necessary to populate the outlined sections on:

Stereochemical Influence on Molecular Interactions:There is a lack of available information regarding the synthesis of different stereoisomers of this compound and how their three-dimensional arrangement influences interactions with biological targets.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The generation of content would require speculation or the inclusion of data from unrelated compounds, which would violate the core instructions of the request.

Advanced Research Applications and Synthetic Utility of the 6 Methyl 3 Phenylpiperazin 2 One Scaffold

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functional group arrangement of 6-methyl-3-phenylpiperazin-2-one make it an attractive starting point for asymmetric synthesis. The stereocenters at positions 3 and 6 can direct the formation of new stereocenters, allowing for the creation of enantiomerically pure complex molecules.

Applications in Total Synthesis of Natural Products and Related Structures

While the piperazinone core is a feature in various biologically active molecules, the direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature. However, the broader class of chiral piperazin-2-ones serves as crucial intermediates in the asymmetric synthesis of alkaloids and other complex natural products. These scaffolds provide a pre-organized stereochemical framework that can be elaborated into more complex polycyclic systems. For instance, the asymmetric synthesis of piperazine-containing natural products often relies on the construction of a chiral piperazinone ring as a key strategic step. The principles guiding these syntheses suggest that a substituted building block like this compound could be a valuable, albeit currently underutilized, starting material for accessing specific natural product analogues.

Precursor for Advanced Heterocyclic Systems

The this compound scaffold is a versatile precursor for the synthesis of a variety of advanced heterocyclic systems. The presence of the lactam functionality, the secondary amine, and the chiral centers allows for a range of chemical transformations.

Reduction of the lactam carbonyl group can lead to the corresponding 1-methyl-6-phenylpiperazine derivatives, which are themselves important heterocyclic cores in medicinal chemistry. Furthermore, the secondary amine at the N4 position provides a handle for N-alkylation, N-arylation, or acylation, enabling the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

The piperazinone ring can also serve as a diene or dienophile in cycloaddition reactions, or undergo ring-expansion or ring-contraction reactions to yield novel heterocyclic systems. For example, derivatization at the N4 position followed by intramolecular cyclization can lead to the formation of fused bicyclic or bridged heterocyclic systems. These transformations highlight the utility of the this compound scaffold as a versatile platform for generating structural diversity in heterocyclic chemistry.

Scaffold Design for Novel Ligand Discovery Programs

The piperazine (B1678402) moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.gov The this compound structure, as a decorated version of this privileged core, is of significant interest in the design of novel ligands for various drug discovery programs.

Exploration in Chemical Libraries for Bioactive Compounds

Pharmaceutical and biotechnology companies often utilize large chemical libraries for high-throughput screening (HTS) to identify hit compounds for drug discovery programs. stanford.eduupenn.edu The this compound scaffold, with its drug-like properties and synthetic tractability, is an ideal candidate for inclusion in such libraries. By systematically modifying the substituents on the phenyl ring, the methyl group, and the nitrogen atoms, a diverse library of analogues can be generated.

These libraries can then be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The structural information gleaned from the screening hits can guide the design of more potent and selective ligands. The piperazine core is known to interact with various receptors in the central nervous system, and derivatives of this compound could be explored for their potential as novel CNS agents. mdpi.comresearchgate.net

Fragment-Based Approaches to Molecular Recognition

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govyoutube.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment hits is then used to "grow" or "link" them into more potent, drug-like molecules. youtube.com

The this compound scaffold, or fragments thereof, can be used in FBDD campaigns. nih.gov The phenylpiperazinone core represents a common structural motif in many known bioactive molecules and can serve as a starting point for fragment elaboration. By identifying the binding mode of this fragment to a target protein, medicinal chemists can design and synthesize analogues with improved affinity and selectivity. This approach has been successfully used to discover novel inhibitors for a variety of enzyme targets.

Utility in Materials Science and Supramolecular Chemistry

While the primary application of the this compound scaffold is in the life sciences, its structural features suggest potential utility in materials science and supramolecular chemistry. The presence of hydrogen bond donors and acceptors, coupled with the rigid ring system, allows for the formation of well-defined supramolecular assemblies.

Piperazine derivatives have been explored for the synthesis of novel polymers with potential applications in drug delivery and biomaterials. rsc.org The this compound monomer could be polymerized through ring-opening polymerization of the lactam or by incorporating it into a larger polymer backbone via its other functional groups. The resulting polymers could exhibit interesting properties due to the presence of the chiral, aromatic, and heterocyclic moieties.

Furthermore, the ability of the scaffold to participate in non-covalent interactions such as hydrogen bonding and pi-stacking could be exploited in the design of liquid crystals, gels, and other soft materials. The specific stereochemistry of the this compound could be used to induce chirality in the resulting supramolecular structures. However, it is important to note that the exploration of this scaffold in materials science is still in its early stages, and further research is needed to fully realize its potential in this field.

Integration into Metal-Organic Frameworks (MOFs)

While direct experimental evidence of the incorporation of this compound into Metal-Organic Frameworks (MOFs) is not yet present in the current body of scientific literature, the structural characteristics of the molecule provide a strong basis for its potential as a valuable ligand in MOF synthesis. The piperazine core is a known component in the construction of MOFs, where its nitrogen atoms can coordinate with metal centers. rsc.org

The hypothetical integration of a dicarboxylated derivative of this compound with a metal center, such as zinc or copper, could result in a framework with tailored properties. The rigidity of the phenyl and piperazinone rings would contribute to the stability of the framework, while the chirality introduced by the methyl group could lead to the formation of enantioselective MOFs, which are of significant interest for chiral separations and asymmetric catalysis.

Table 1: Hypothetical MOF Properties with a Functionalized this compound Ligand

PropertyPredicted CharacteristicRationale
Porosity Moderate to HighThe rigid scaffold and potential for extended linkers can create significant void space.
Thermal Stability HighThe robust nature of the piperazinone and aromatic rings would contribute to a stable framework.
Chirality Potential for EnantioselectivityThe inherent chirality of the 6-methyl substituted ring could be transferred to the bulk material.
Guest Affinity TunableThe phenyl ring and other functional groups could be modified to tailor interactions with specific guest molecules.

It is important to note that the successful synthesis of such a MOF would depend on carefully controlled reaction conditions to direct the coordination to the desired sites and to prevent the formation of non-porous or interpenetrated structures.

Investigations into Self-Assembly Properties and Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of non-covalent interactions. The this compound molecule possesses multiple functional groups capable of participating in such interactions, making it a prime candidate for studies in crystal engineering and supramolecular chemistry. acs.org

The key non-covalent interactions expected to direct the self-assembly of this compound include:

Hydrogen Bonding: The secondary amine (N-H) and the amide carbonyl (C=O) group are classic hydrogen bond donor and acceptor sites, respectively. This could lead to the formation of one-dimensional tapes or two-dimensional sheets. acs.org

π-π Stacking: The phenyl ring can participate in π-π stacking interactions, further stabilizing the supramolecular assembly.

C-H···π Interactions: The methyl group and other C-H bonds can act as weak hydrogen bond donors to the π-system of the phenyl ring in neighboring molecules. rsc.org

The interplay of these interactions would dictate the final three-dimensional architecture of the crystalline material. Crystallographic studies of related phenylpiperazine derivatives have revealed complex packing arrangements stabilized by a combination of these forces. nih.gov For instance, the chair conformation of the piperazine ring is a common feature in the crystal structures of these compounds. nih.gov

Table 2: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating GroupsExpected Geometry
N-H···O=C Hydrogen Bond Secondary Amine (N-H), Amide Carbonyl (C=O)Linear or near-linear arrangement, forming chains or dimers.
π-π Stacking Phenyl RingsParallel-displaced or T-shaped arrangements.
C-H···π Interaction Methyl C-H, Phenyl π-systemThe hydrogen atom of the methyl group pointing towards the face of the phenyl ring.

The study of the self-assembly of this compound and its derivatives could provide valuable insights into the principles of molecular recognition and crystal engineering. By modifying the substituents on the phenyl ring or the piperazinone core, it may be possible to systematically tune the non-covalent interactions and thus control the resulting supramolecular architecture and material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-3-phenylpiperazin-2-one, and how can reaction conditions be optimized for higher yields?

  • The synthesis typically involves multi-step organic reactions, such as condensation of substituted piperazine precursors under reflux in polar aprotic solvents (e.g., ethanol or dimethylformamide) . Key parameters include temperature control (20–100°C), pH adjustment, and catalyst selection (e.g., palladium on carbon for hydrogenation steps) . Purification often employs column chromatography or recrystallization to isolate the product.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Avoid inhalation, skin contact, and ignition sources. Use fume hoods, protective eyewear (OSHA-compliant goggles), and gloves. Spills should be contained using dry methods (e.g., vacuuming) and disposed of in sealed containers. Storage requires airtight containers in ventilated, dry areas .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of piperazine and phenyl moieties, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. X-ray crystallography (using SHELX programs) resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to isolate confounding variables. Use computational docking studies to correlate structural motifs (e.g., substituent positions on the phenyl ring) with activity discrepancies. Meta-analyses of published datasets can identify methodological biases .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives with bulky substituents?

  • Employ sterically hindered bases (e.g., DBU) to reduce nucleophilic side reactions. Optimize solvent polarity (e.g., DMF for high-temperature reactions) and use protecting groups (e.g., Boc for amines) to improve regioselectivity. Real-time monitoring via FT-IR or LC-MS aids in identifying intermediate byproducts .

Q. How does the piperazin-2-one core influence pharmacokinetic properties in drug discovery applications?

  • The lactam ring enhances metabolic stability by reducing oxidative degradation. Substituents at the 3-phenyl position modulate lipophilicity (logP) and blood-brain barrier permeability. Pharmacokinetic profiling via in vitro microsomal assays and in vivo rodent models is critical for structure-activity relationship (SAR) studies .

Q. What computational tools are effective for predicting the crystallographic behavior of this compound derivatives?

  • SHELXL refinement (via SHELX suite) optimizes crystal structure models against X-ray diffraction data. Density Functional Theory (DFT) calculations predict lattice energies and polymorphism risks. Mercury software visualizes packing motifs and hydrogen-bonding networks .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting crystallographic or spectroscopic data arise, cross-check with alternative techniques (e.g., powder XRD for amorphous content or 2D-NMR for stereochemical confirmation). Reproduce experiments under standardized conditions to isolate variables .
  • Multi-Step Synthesis : Prioritize stepwise intermediate characterization (e.g., TLC monitoring) and scalable purification methods (e.g., flash chromatography) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.